3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
Description
3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one (molecular formula: C₁₈H₁₅NO₅; molecular weight: 325.32) is a heterocyclic compound featuring an indol-2-one core substituted with a 2,3-dihydro-1,4-benzodioxin moiety via a ketone-ethyl linker and a hydroxyl group at position 3 . This compound has been cataloged as a research chemical, though commercial availability is currently listed as "discontinued" .
Its structural uniqueness lies in the fusion of two pharmacophoric motifs:
Properties
IUPAC Name |
3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c20-14(11-5-6-15-16(9-11)24-8-7-23-15)10-18(22)12-3-1-2-4-13(12)19-17(18)21/h1-6,9,22H,7-8,10H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUMSPRRHBNRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC3(C4=CC=CC=C4NC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence Overview
The patent US7795297B2 outlines a four-step synthesis starting from 4-chloro-2-iodoaniline (Figure 1):
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Sulfonation : Protection of the aniline nitrogen via benzenesulfonyl chloride.
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Indole Cyclization : Formation of the 5-(trifluoromethyl)-1H-indole core under Heck conditions.
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Suzuki-Miyaura Coupling : Introduction of the 2,3-dihydro-1,4-benzodioxin-6-yl group using tetrakis(triphenylphosphine)palladium.
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Ester Hydrolysis : Conversion of the ethyl ester to the free carboxylic acid.
Critical Step Optimization
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Coupling Conditions : A mixture of tetrahydrofuran (THF), methanol, and aqueous sodium carbonate (2.6 mM) at reflux for 24 hours achieves 78–82% yield for the Suzuki-Miyaura step. Excess 4-(trifluoromethyl)phenylboronic acid (1.5 equiv) ensures complete conversion.
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Purification : Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) isolates the coupled product with >95% purity.
Alternative Eschenmoser Coupling Approach
Thiobenzamide-Mediated Cyclization
The Beilstein Journal of Organic Chemistry describes a method using 3-bromooxindoles and thiobenzamides (General Procedure):
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Thiazole Intermediate Formation : Reacting 3-bromooxindole with thiobenzamide in dry DMF at room temperature for 5 hours.
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Eschenmoser Rearrangement : Treatment with triethylamine (TEA) induces rearrangement to the 3-(aminomethylidene)oxindole.
Key Modifications
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Solvent System : Dimethylformamide (DMF) enables higher solubility of intermediates, reducing side reactions.
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Scale-Up : Reactions conducted at 3 mmol scale yield 70–97% after crystallization from chloroform/methanol.
Comparative Analysis of Synthetic Methods
Advanced Modifications and Derivatives
Esterification and Salt Formation
The ethyl ester precursor (Example 287, US7795297B2) undergoes saponification with lithium hydroxide in tetrahydrofuran/water (4:1) to yield the free acid. Pharmaceutical salts are prepared via neutralization with sodium hydroxide or lysine, achieving >99% conversion in aqueous ethanol.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce alkyl or aryl groups .
Scientific Research Applications
3-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in enzymatic inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can inhibit or activate. The pathways involved often relate to the compound’s ability to interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
- Substituent Impact : The addition of a 4-chlorobenzyl group () increases molecular weight by ~123 Da and may enhance binding to hydrophobic pockets in metabolic enzymes .
Functional Analogs
Table 2: Pharmacological and Functional Comparisons
Key Observations:
- Immunomodulation: The target compound’s benzodioxin-indol-2-one scaffold is prioritized in PD-1/PD-L1 inhibitor design due to its predicted high binding affinity, outperforming simpler benzodioxin-imidazole analogs like D4476 .
- Therapeutic Scope : Unlike silibinin (a natural product derivative), the target compound lacks antioxidant moieties but offers synthetic tractability for structural optimization .
Biological Activity
The compound 3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one (commonly referred to as Compound X ) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Compound X features a unique structure that combines an indole moiety with a benzodioxin ring. Its molecular formula is with a molecular weight of approximately 271.27 g/mol. The presence of both hydroxy and keto functional groups suggests potential for various biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to Compound X exhibit significant antimicrobial properties. For instance, research focusing on indole derivatives has shown promising results against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for related compounds were reported below 1.6 µg/mL, indicating potent anti-mycobacterial activity .
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| Compound A | 1.6 | M. tuberculosis |
| Compound B | 0.8 | M. tuberculosis |
| Compound C | 1.0 | M. tuberculosis |
Anti-cancer Properties
Compound X has also been investigated for its anti-cancer potential. Similar compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and interaction with specific cellular targets such as NAD(P)H:quinone oxidoreductase.
The mechanism of action for Compound X likely involves several pathways:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in cellular metabolism and proliferation.
- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to oxidative damage and subsequent apoptosis in cancer cells.
- Targeting Bacterial Pathways : For antimicrobial activity, it is hypothesized that the compound disrupts essential metabolic pathways in bacteria, potentially targeting cell wall synthesis or other critical functions .
Case Studies
Several case studies have highlighted the effectiveness of indole-based compounds against various pathogens:
- A study evaluating a series of indole derivatives found that modifications to the benzodioxin ring significantly enhanced antimicrobial potency against resistant strains of bacteria.
- Another investigation focused on the synthesis of fused indole derivatives demonstrated their ability to inhibit the growth of cancer cells in vitro, with detailed analysis showing a correlation between structural modifications and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
